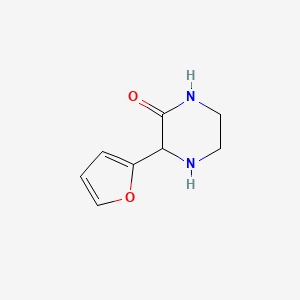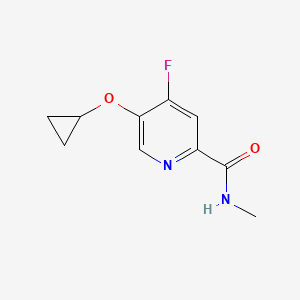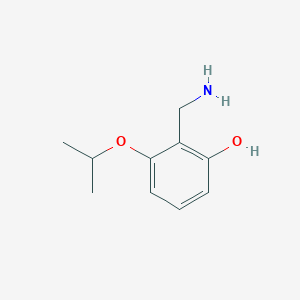
4-Cyclopropoxy-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced using reagents such as hydrogen peroxide or lithium aluminum hydride, respectively.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-fluorobenzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of dyes and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-fluorobenzenesulfonamide can be compared with other sulfonamide compounds such as 4-fluorobenzenesulfonamide and N-fluorobenzenesulfonimide. While these compounds share similar functional groups, this compound is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and biological activity .
Similar Compounds
- 4-Fluorobenzenesulfonamide
- N-Fluorobenzenesulfonimide
- 4-Cyclopropyl-2-fluorobenzenesulfonamide
Eigenschaften
Molekularformel |
C9H10FNO3S |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(14-6-1-2-6)3-4-9(8)15(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |
InChI-Schlüssel |
BCLUCNDRWNZPQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)








![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)



